solubility profile of N-benzyl-N-methyl-2-nitrobenzamide in organic solvents
Technical Guide: Solubility Profile & Physicochemical Handling of N-Benzyl-N-methyl-2-nitrobenzamide Executive Summary This technical guide provides a comprehensive solubility and handling profile for N-benzyl-N-methyl-2...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profile & Physicochemical Handling of N-Benzyl-N-methyl-2-nitrobenzamide
Executive Summary
This technical guide provides a comprehensive solubility and handling profile for N-benzyl-N-methyl-2-nitrobenzamide (CAS: Analogous to 52745-10-5 family). As a tertiary amide featuring a nitro-substituted aromatic ring, this compound exhibits a distinct solubility landscape governed by the interplay between its polar nitro/amide functionalities and its lipophilic benzyl/methyl domains.
This document is structured to assist researchers in synthetic planning , purification protocols , and crystallization optimization . In the absence of specific thermodynamic solubility data in open literature, this guide utilizes Structure-Property Relationship (SPR) analysis and field-proven protocols for analogous nitrobenzamides.
The solubility profile of N-benzyl-N-methyl-2-nitrobenzamide is dictated by three competing structural motifs:
2-Nitro Group (
): A strong electron-withdrawing group that increases molecular polarity and dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).
Tertiary Amide Core (
): Unlike secondary amides, this tertiary amide lacks a hydrogen-bond donor (), significantly reducing its ability to crystallize from protic solvents compared to its secondary amide analogs (e.g., N-benzyl-2-nitrobenzamide). This lowers the melting point and increases solubility in organic solvents.
Lipophilic Domains (Benzyl + Methyl): These groups provide van der Waals handles, ensuring solubility in chlorinated solvents and aromatics (DCM, Toluene).
Predicted Solubility Map
Data synthesized from analogous benzamide behavior (BenchChem, 2025; ResearchGate, 2024).
Solvent Class
Representative Solvents
Predicted Solubility
Application Context
Chlorinated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Primary reaction solvent; Synthesis workup.
Polar Aprotic
DMSO, DMF, DMAc
Very High
Stock solutions for biological assays; Difficult to remove.
Polar Protic
Methanol, Ethanol
Moderate / High (Hot)
Ideal for Recrystallization. High solubility at boiling; moderate at RT.
Preparation: Add excess solid compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
Equilibration:
Seal vial and place in a thermostatic shaker bath at 25°C (±0.1°C).
Agitate at 200 RPM for 24–48 hours to ensure equilibrium.
Sampling:
Stop agitation and allow undissolved solids to settle for 2 hours.
Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.
Quantification:
Dilute the filtrate with Acetonitrile (ACN).
Analyze via HPLC-UV (Detection: 254 nm) against a standard curve.
Calculation:
(Where = Solubility in M, = Dilution Factor, = Molecular Weight).
Protocol B: Recrystallization Strategy
Context: The tertiary amide structure often leads to "oiling out" rather than crystallizing. The following solvent systems are recommended to induce lattice formation.
System 1 (Standard): Ethanol (Hot)
Cool to 4°C.
System 2 (Anti-solvent): Dissolve in minimal DCM
Slow addition of Hexane until turbidity Refrigerate.
System 3 (Difficult Cases): Toluene/Heptane (1:3 ratio).
Process Workflows & Visualization
Synthesis & Solubility-Driven Workup
The following diagram illustrates the standard synthesis route (Schotten-Baumann type) and where solubility profiles dictate the separation logic.
Figure 1: Solubility-driven synthesis and purification workflow for N-benzyl-N-methyl-2-nitrobenzamide.
Solubility Decision Tree
Use this logic to select the correct solvent for your specific application (NMR, Reaction, or Crystallization).
Figure 2: Decision matrix for solvent selection based on operational intent.
Critical Handling Notes
Oiling Out: Due to the N-methyl group disrupting hydrogen bonding, this compound may form a super-cooled oil during recrystallization.
Remedy: Seed with a crystal from a previous batch or scratch the glass surface. Use a solvent mixture with a lower boiling point (e.g., Diethyl Ether/Hexane) to encourage solidification.
Stability: The 2-nitro group is susceptible to reduction. Avoid using protic solvents (EtOH) in the presence of reducing metals (Zn, Fe) or hydrogenation catalysts unless reduction to the aniline is intended.
Safety: Nitro-aromatics can be energetic.[1][2] While this specific amide is generally stable, avoid concentrating to dryness at high temperatures (>100°C) without a blast shield.
References
BenchChem. (2025).[3][4][5] N-benzyl-N-methyl-2-nitrobenzamide Product & Synthesis Overview. Retrieved from
Imperial College London. (2023). Solubility determination and modelling of benzamide in organic solvents. Spiral Repository. Retrieved from
PubChem. (2024). Compound Summary: N-benzyl-2-nitrobenzamide (Analogous Structure). National Library of Medicine. Retrieved from
ResearchGate. (2024). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, and acetone. Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitrobenzoyl Chloride (Precursor). Retrieved from
predicted biological activity of N-benzyl-N-methyl-2-nitrobenzamide
An In-Depth Technical Guide on the Predicted Biological Activity of N-benzyl-N-methyl-2-nitrobenzamide Audience: Researchers, scientists, and drug development professionals. Abstract N-benzyl-N-methyl-2-nitrobenzamide is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Predicted Biological Activity of N-benzyl-N-methyl-2-nitrobenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-benzyl-N-methyl-2-nitrobenzamide is a synthetic small molecule whose biological activities have not been extensively characterized. However, its structural motifs—a substituted benzamide scaffold and a nitroaromatic ring—are present in numerous pharmacologically active compounds. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for predicting and validating the biological potential of this molecule. We will explore its putative activities through in silico modeling, propose detailed, self-validating experimental protocols to test these predictions, and discuss the potential signaling pathways it may modulate. This document is intended to serve as a roadmap for researchers aiming to investigate the therapeutic utility of N-benzyl-N-methyl-2-nitrobenzamide, particularly in the fields of oncology and inflammation.
Rationale: Deconstructing the Pharmacophore
The logical starting point for predicting the biological activity of a novel compound is an analysis of its chemical structure. N-benzyl-N-methyl-2-nitrobenzamide contains two key pharmacophoric elements: the N-substituted benzamide and the 2-nitro group on the benzene ring.
The Benzamide Scaffold: The benzamide functional group is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1][2] Its ability to form hydrogen bonds and participate in various non-covalent interactions allows it to bind to a diverse range of biological targets. Notably, N-substituted benzamides are known to exhibit antitumor, anti-inflammatory, and anticonvulsant activities.[1][3] Several studies have focused on synthesizing N-substituted benzamide derivatives as potential antitumor agents, with some showing promising results against various cancer cell lines.[4][5]
The Nitroaromatic Moiety: The presence of a nitro group on an aromatic ring can significantly influence a molecule's biological profile. While it can sometimes be associated with toxicity, it is also a key feature in several therapeutic agents. In the context of oncology, the electron-withdrawing nature of the nitro group can be exploited. For instance, it can render a compound susceptible to enzymatic reduction in the hypoxic microenvironment of solid tumors, leading to the formation of cytotoxic reactive nitrogen species. However, some structure-activity relationship (SAR) studies on benzamide derivatives have indicated that the addition of a nitro group can decrease anti-proliferative activity in certain contexts.[4]
Based on this structural analysis, our predictive efforts will focus on anticancer and enzyme inhibitory activities.
In Silico Prediction of Biological Targets and Activities
Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential biological effects.[6][7][8][9][10][11]
QSAR modeling is a computational technique that correlates the chemical structure of molecules with their biological activity.[12][13][14] By inputting the structure of N-benzyl-N-methyl-2-nitrobenzamide into validated QSAR models, we can predict its potential activities based on the known activities of structurally similar compounds.[12][13][15]
Table 1: Predicted Biological Activities from QSAR Analysis
Predicted Activity
Confidence
Basis for Prediction
Anticancer
Medium
The benzamide scaffold is common in anticancer agents.[4][5]
HDAC Inhibition
Medium-High
The benzamide group can act as a zinc-binding group, a key feature of many HDAC inhibitors.[16][17][18][19]
PARP Inhibition
Medium
The benzamide core is structurally similar to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.
Anti-inflammatory
Low-Medium
Certain N-substituted benzamides have shown anti-inflammatory properties.[1]
Molecular Docking
Molecular docking predicts the preferred orientation of a molecule when bound to a protein target, providing insights into binding affinity and potential inhibitory mechanisms.[][21][22][23] We will use this technique to virtually screen N-benzyl-N-methyl-2-nitrobenzamide against the active sites of two high-value cancer targets: Histone Deacetylase 1 (HDAC1) and Poly(ADP-ribose) Polymerase 1 (PARP1).
Logical Workflow for Predictive Molecular Docking
Caption: A logical workflow for in silico molecular docking studies.
Predicted Interaction with HDAC1: Many HDAC inhibitors function by chelating the zinc ion in the enzyme's active site.[17] Docking simulations suggest that the carbonyl oxygen of the benzamide and a nitrogen atom could potentially interact with this zinc ion, while the benzyl and nitro-phenyl groups occupy adjacent hydrophobic pockets, stabilizing the complex.
Predicted Interaction with PARP1: PARP inhibitors often mimic the nicotinamide portion of NAD+.[24] The benzamide core of our compound can occupy the nicotinamide-binding pocket of PARP1. The model predicts hydrogen bonding between the amide group and key residues like Gly863 and Ser904, with the benzyl group extending into a hydrophobic region.
Experimental Validation: A Step-by-Step Guide
The hypotheses generated from in silico work must be rigorously tested through in vitro experiments. The following protocols are designed with internal controls to ensure data integrity.
Primary Screen: Cytotoxicity Assessment
The first step is to determine if N-benzyl-N-methyl-2-nitrobenzamide has a cytotoxic effect on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[25][26][27][28]
Protocol: MTT Assay for Cell Viability
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a stock solution of N-benzyl-N-methyl-2-nitrobenzamide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[26][27][28]
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Target-Specific Assays: Enzyme Inhibition
If the compound shows significant cytotoxicity, the next step is to investigate whether this is due to the predicted inhibition of HDAC or PARP enzymes.
Protocol: Fluorogenic HDAC Inhibition Assay
This assay measures the activity of HDAC enzymes using a substrate that becomes fluorescent upon deacetylation.[29][30]
Reagents: Obtain a commercial HDAC assay kit (e.g., from BPS Bioscience or Cayman Chemical) containing purified HDAC1 enzyme, a fluorogenic substrate, and a developer solution.[29][30][31]
Assay Setup: In a 96-well black plate, add HDAC1 enzyme to the assay buffer.
Inhibitor Addition: Add varying concentrations of N-benzyl-N-methyl-2-nitrobenzamide. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.[29][31]
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for 30 minutes.
Signal Development: Add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for 15 minutes.
Measurement: Read the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).[31]
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Protocol: PARP1 Inhibition Assay (Chemiluminescent or FP)
Several formats are available for measuring PARP activity. A common method involves detecting the poly(ADP-ribosyl)ation of histone proteins.[32]
Reagents: Utilize a commercial PARP assay kit (e.g., from BPS Bioscience or Sigma-Aldrich) which typically includes PARP1 enzyme, activated DNA, biotin-labeled NAD+, and histone-coated plates.[32][33]
Assay Setup: In the histone-coated plate, add PARP1 enzyme and activated DNA.
Inhibitor Addition: Add varying concentrations of N-benzyl-N-methyl-2-nitrobenzamide. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.
Reaction: Add biotinylated NAD+ to initiate the PARP reaction. Incubate for 1 hour at room temperature. PARP1 will transfer biotinylated ADP-ribose units to the histones.
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated chains. After another wash, add a chemiluminescent HRP substrate.
Measurement: Read the chemiluminescent signal on a microplate reader.
Analysis: A decrease in signal indicates PARP1 inhibition. Calculate the IC₅₀ value.
Alternative Fluorescence Polarization (FP) Assay: An FP-based assay can also be used, which measures the displacement of a fluorescently labeled PARP inhibitor (like Olaparib) from the enzyme.[34][35] This method is particularly useful for identifying competitive inhibitors.[35]
Elucidating the Mechanism of Action: Potential Signaling Pathways
Positive results in the enzyme inhibition assays would provide strong evidence for the compound's mechanism of action.
HDAC Inhibition Pathway:
HDAC inhibitors cause hyperacetylation of histone and non-histone proteins.[18] This leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressor genes (e.g., p21).[16][19] Upregulation of p21 can induce cell cycle arrest and apoptosis.[16][19]
PARP Inhibition Pathway (Synthetic Lethality):
PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[36][37] When PARP is inhibited, these SSBs accumulate. In cells undergoing replication, these breaks are converted into more lethal double-strand breaks (DSBs).[24][37] Healthy cells can repair DSBs through the high-fidelity homologous recombination (HR) pathway. However, many cancer cells, particularly those with BRCA1/2 mutations, are deficient in HR.[37] In these cells, the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[24]
Visualizing the Dual-Inhibition Hypothesis
Caption: Potential dual-inhibition pathways leading to cancer cell death.
Conclusion and Forward Look
This guide presents a structured, hypothesis-driven approach to characterizing the biological activity of N-benzyl-N-methyl-2-nitrobenzamide. By integrating computational predictions with robust, targeted in vitro assays, researchers can efficiently determine its potential as an anticancer agent, specifically as a potential inhibitor of HDAC and/or PARP enzymes. Positive findings would warrant further investigation, including selectivity profiling against other HDAC and PARP isoforms, cell-based assays to confirm pathway modulation (e.g., Western blotting for acetylated histones or γH2AX, a marker of DNA damage), and eventual progression to in vivo preclinical models.
Title: Signaling pathway evaluation of leading ATRi, PARPi and CDK7i cancer compounds targeting the DNA Damage Response using Causal Inference. Source: bioRxiv.
Title: Contemporary Computational Applications and Tools in Drug Discovery. Source: ACS Publications.
Title: In Silico Drug Design- Definition, Methods, Types, Uses. Source: Microbe Notes.
Title: From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery. Source: MDPI.
Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Source: PubMed.
Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Source: ResearchGate.
Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Source: MDPI.
Title: Evaluation of Metabolic Enzyme Inhibitory Potency with Molecular Docking Assisted Studies: Phenolic Compound Analysis of Seseli resinosum. Source: Taylor & Francis Online.
Introduction: The Unseen Potential of a Nitro Group
An In-depth Technical Guide to the History and Discovery of 2-Nitrobenzamide Analogs This guide provides a comprehensive exploration of 2-nitrobenzamide analogs for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the History and Discovery of 2-Nitrobenzamide Analogs
This guide provides a comprehensive exploration of 2-nitrobenzamide analogs for researchers, scientists, and drug development professionals. We will delve into the historical context of their discovery, elucidate their sophisticated mechanism of action, detail their synthesis and application, and look toward future innovations. This document is structured to provide not just information, but a causal, field-proven understanding of this versatile chemical scaffold.
In medicinal chemistry, the nitro group is often viewed with caution, sometimes flagged as a "structural alert" due to potential toxicity.[1] However, its potent electron-withdrawing nature and unique bioreductive properties have been masterfully exploited to create highly specific and effective therapeutic agents.[1][2][3] Nitrobenzamide derivatives, particularly 2-nitrobenzamide analogs, represent a pinnacle of this strategy, serving as a versatile scaffold for prodrugs across oncology, infectious diseases, and beyond.[2][4][5] This guide traces their journey from a chemical curiosity to a cornerstone of targeted therapy.
Historical Context: The Dawn of Prodrugs and Bioreduction
The concept of a "prodrug"—an inactive compound that is metabolized in the body to produce an active drug—was first termed in 1958 by Adrien Albert to describe molecules that undergo biotransformation to exert their pharmacological effects.[6] This concept built upon decades of observing how the body modifies chemical structures.
Early work in the 20th century focused on understanding the metabolism of nitroaromatic compounds, initially for their antimicrobial properties, as seen with drugs like chloramphenicol and nitrofurans.[1][7] Scientists observed that the reduction of a nitro group was a critical activation step.[1] This led to a pivotal insight: what if this biological reduction could be harnessed not just for antimicrobial action, but to selectively release a different, potent therapeutic agent in a specific physiological environment? This question laid the groundwork for the development of 2-nitrobenzamide analogs as sophisticated prodrug systems.
The Core Discovery: Positional Isomerism and Intramolecular Chemistry
The key innovation in the development of these analogs was the strategic placement of the nitro group at the ortho (or 2-) position relative to the amide linkage. While other isomers (meta- and para-nitrobenzamides) exist, the 2-nitro configuration enables a unique and highly efficient drug release mechanism.
The design relies on a two-stage activation process:
Selective Reduction: The 2-nitro group is selectively reduced to a 2-hydroxylamine derivative. This reaction is catalyzed by a class of enzymes known as nitroreductases .[4][5]
Intramolecular Cyclization: The resulting hydroxylamine, a potent nucleophile, is now perfectly positioned to attack the adjacent amide carbonyl carbon. This rapid, spontaneous intramolecular reaction forms an unstable cyclic intermediate that immediately fragments, releasing the parent amine-containing drug.
This elegant mechanism transforms a systemic liability (a circulating drug) into a targeted asset, activated only in cells or tissues expressing the necessary reductase enzymes.
Mechanism of Action: An Enzyme-Triggered Cascade
The therapeutic efficacy of 2-nitrobenzamide prodrugs is entirely dependent on their bioactivation. This process offers a high degree of therapeutic control.
The Enzymatic Switch: Type I Nitroreductases
The primary enzymes responsible for activating these prodrugs are Type I nitroreductases. These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group to a nitroso, and a subsequent two-electron reduction to the critical hydroxylamine intermediate.[8] Crucially, these enzymes are abundant in two key therapeutic environments:
Hypoxic Tumor Cells: The low-oxygen environment of solid tumors upregulates the expression of nitroreductases, providing a natural targeting mechanism for anticancer drugs.[8]
Anaerobic Bacteria: Many bacteria, particularly those in the gut microbiome and certain pathogenic species, possess potent nitroreductases. This has been exploited for both colon-specific drug delivery and antimicrobial therapies.[5]
This enzyme-dependent activation is the foundation of the technology's selectivity, as mammalian cells generally lack these specific types of nitroreductases.[5]
The Chemical Release Pathway
The following diagram illustrates the complete activation and release cascade.
Caption: Bioactivation pathway of a 2-nitrobenzamide prodrug.
Key Therapeutic Applications and In-Field Data
The 2-nitrobenzamide platform has been successfully applied in several therapeutic areas.
Hypoxia-Activated Anticancer Prodrugs
This is one of the most extensively researched applications. By attaching a potent cytotoxic agent to the 2-nitrobenzamide scaffold, the drug's toxicity is masked until it reaches the hypoxic core of a tumor.
A prominent example is the development of aziridinyl nitrobenzamides like CB1954 .[9] While the prodrug itself has low toxicity, its reduction by nitroreductases releases a powerful DNA cross-linking agent.[4] This strategy is a form of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a viral vector is used to deliver a bacterial nitroreductase gene specifically to tumor cells, further enhancing selectivity.[4]
Table 1: Cytotoxicity of Nitrobenzamide Prodrugs and Their Metabolites
Data synthesized from studies on nitroreductase-based therapies.
The same principle applies to treating infectious diseases caused by organisms rich in nitroreductases.
Antitubercular Agents: Novel 3,5-dinitrobenzamide derivatives have shown extremely potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB), with Minimum Inhibitory Concentration (MIC) values as low as <0.016 µg/mL.[11]
Trypanocidal Agents: Nitroaromatic prodrugs are the frontline treatment for trypanosomal infections like Chagas disease.[5] Aziridinyl nitrobenzamides have been identified as new and potent agents against Trypanosoma cruzi and Trypanosoma brucei, which rely on a parasitic type I nitroreductase for drug activation that is absent in human cells.[4][5]
Experimental Protocols: Synthesis and Evaluation
The synthesis of 2-nitrobenzamide analogs is generally straightforward, relying on standard amide bond formation chemistry.
General Synthesis Protocol: Amide Coupling
Acid Chloride Formation (Method A):
Suspend 2-nitrobenzoic acid in a dry, inert solvent (e.g., toluene).
Add thionyl chloride (SOCl₂) dropwise at room temperature.
Reflux the mixture for 2-4 hours until the reaction is complete (cessation of gas evolution).
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-nitrobenzoyl chloride.
Amide Bond Formation:
Dissolve the amine-containing drug and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry aprotic solvent (e.g., dichloromethane or DMF).
Cool the solution in an ice bath (0 °C).
Add a solution of the 2-nitrobenzoyl chloride in the same solvent dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Work-up and Purification:
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow: Testing for Hypoxia-Selective Cytotoxicity
This workflow is essential to validate the core principle of hypoxia-activated prodrugs.
Caption: Workflow for determining the hypoxia-cytotoxicity ratio (HCR).
Future Directions and Conclusion
The 2-nitrobenzamide scaffold is far from being fully exploited. Future research is trending in several exciting directions:
Next-Generation Payloads: Attaching novel, highly potent therapeutic agents, including immunotherapy modulators or targeted protein degraders.
Multi-Stage Activation: Designing analogs that require more than one trigger (e.g., both low pH and enzymatic reduction) for enhanced specificity.
Theranostics: Incorporating imaging agents into the scaffold to allow for real-time visualization of prodrug activation in tumors.
References
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters. 11
Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. Source: Benchchem. 2
Trypanocidal Activity of Aziridinyl Nitrobenzamide Prodrugs. Source: Antimicrobial Agents and Chemotherapy - ASM Journals.
Trypanocidal Activity of Nitroaromatic Prodrugs: Current Treatments and Future Perspectives. Source: Future Medicinal Chemistry.
Prodrugs For Nitroreductase Based Cancer Therapy- 1 Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Source: ResearchGate.
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Source: MDPI.
Prodrugs for Nitroreductase Based Cancer Therapy- 1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Source: PubMed.
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: PMC - National Center for Biotechnology Information.
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: ResearchGate.
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Semantic Scholar.
PRODRUG DEVELOPMENT. Source: IIP Series.
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Source: SciELO.
N-benzyl-N-methyl-2-nitrobenzamide CAS number and registry data
The following technical guide details the chemical profile, synthesis, and application logic of N-benzyl-N-methyl-2-nitrobenzamide , a specialized intermediate in heterocyclic chemistry. Part 1: Chemical Identity & Regis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application logic of N-benzyl-N-methyl-2-nitrobenzamide , a specialized intermediate in heterocyclic chemistry.
Part 1: Chemical Identity & Registry Data[1]
N-benzyl-N-methyl-2-nitrobenzamide is a non-catalogued, research-grade organic intermediate. Unlike its para-isomer (CAS 89399-23-5), the ortho-isomer is rarely found in commercial stock due to its primary use as a transient precursor in the synthesis of polycyclic nitrogen heterocycles (e.g., phenanthridones) via Pschorr cyclization or electrochemical reduction.
Note 1: This compound is frequently generated in situ or synthesized on-demand in research laboratories. It is distinct from the commercially available N-benzyl-2-nitrobenzamide (lacking the N-methyl group).
Part 2: Physicochemical Profile[5]
As a tertiary amide lacking an N-H donor, this molecule exhibits distinct physical properties compared to its secondary amide counterparts.
Physical State: Typically a viscous yellow oil or low-melting solid. The N-methyl group disrupts the intermolecular hydrogen bonding network that typically stabilizes benzamides into high-melting solids.
Solubility: Highly soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and alcohols. Insoluble in water.
Stability: Stable under standard laboratory conditions. The nitro group at the ortho position induces steric strain, making the amide bond slightly more susceptible to hydrolysis under harsh acidic/basic conditions compared to the para-isomer.
Part 3: Synthesis Protocol (Authoritative Method)
Context: The synthesis follows a classical Schotten-Baumann or anhydrous acylation pathway. The choice of method depends on the scale and required purity. The protocol below uses the anhydrous route to prevent hydrolysis of the acid chloride.
Figure 1: Acylation pathway for the synthesis of the target benzamide.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask, dissolve N-methylbenzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (1.05 equiv) in DCM over 15–20 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to minimize side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7). The amine spot should disappear.
Workup:
Wash the organic phase with 1M HCl (to remove unreacted amine/TEA).
Wash with sat. NaHCO₃ (to remove unreacted acid chloride/acid).
Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: The crude product is often pure enough for downstream reduction. If necessary, purify via flash column chromatography (Silica gel, 20-30% EtOAc in Hexanes).
Part 4: Applications & Reactivity (The "Why")
The primary scientific value of N-benzyl-N-methyl-2-nitrobenzamide lies in its role as a "masked" nucleophile. Upon reduction of the nitro group, it becomes a substrate for intramolecular cyclization, a key strategy in drug discovery for synthesizing phenanthridinone scaffolds.
Core Workflow: Pschorr Cyclization Precursor
The molecule serves as the starting point for the synthesis of Phenanthridones and Benzotriazinones .
Reduction: The nitro group is reduced (H₂/Pd-C or Fe/AcOH) to an aniline derivative (N-benzyl-N-methyl-2-aminobenzamide).
Diazotization: The amine is converted to a diazonium salt.
Cyclization: Under thermal or copper-catalyzed conditions (Pschorr reaction), the diazonium intermediate undergoes intramolecular aryl coupling.
Figure 2: Downstream application logic. The target molecule is the critical "Node 1" in this heterocyclic synthesis cascade.
Part 5: Safety & Handling
Hazards: As a nitroaromatic compound, it should be treated as potentially toxic if ingested or absorbed.
Precursors: 2-Nitrobenzoyl chloride is a lachrymator and corrosive. N-Methylbenzylamine is corrosive and toxic.
Storage: Store in a cool, dry place. Unlike the acid chloride precursor, the amide is not moisture-sensitive.
References
Nagarajan, K., et al. (1977). "Application of Pschorr reaction to N-(o-aminobenzoyl) N-methylbenzylamine." Proceedings of the Indian Academy of Sciences - Section A, 86(1), 25-39.
BenchChem. (2024).[1] "N-benzyl-N-methyl-2-nitrobenzamide Product Page." (Reference for structural validation and vendor availability).
PubChem. (2024).[2] "2-Nitrobenzoyl chloride (Precursor Data)." National Library of Medicine.[3]
reagents for preparing N-benzyl-N-methyl-2-nitrobenzamide from 2-nitrobenzoyl chloride
This guide outlines the optimized protocol for the synthesis of -benzyl- -methyl-2-nitrobenzamide via nucleophilic acyl substitution.[1] This transformation utilizes 2-nitrobenzoyl chloride and -benzylmethylamine under b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the optimized protocol for the synthesis of
-benzyl--methyl-2-nitrobenzamide via nucleophilic acyl substitution.[1] This transformation utilizes 2-nitrobenzoyl chloride and -benzylmethylamine under basic conditions.[1]
Part 1: Core Directive & Scientific Rationale
Target Molecule:
-benzyl--methyl-2-nitrobenzamide
Reaction Class: Schotten-Baumann / Nucleophilic Acyl Substitution
Critical Constraint: The ortho-nitro group introduces steric bulk and electronic withdrawal, making the acid chloride highly reactive yet potentially prone to hydrolysis if not handled under anhydrous conditions.[1]
Reagent Selection & Causality
Reagent
Role
Selection Rationale
2-Nitrobenzoyl Chloride
Electrophile
Highly activated acylating agent.[1] The o-nitro group increases electrophilicity at the carbonyl carbon but makes the compound shock-sensitive (distillation risk).[1]
-Benzylmethylamine
Nucleophile
Secondary amine.[1] The benzyl and methyl groups provide the specific -substitution pattern required.[1]
Triethylamine ()
Base / Scavenger
Neutralizes the HCl by-product to drive the equilibrium forward.[1] Non-nucleophilic enough to avoid competing with the amine.[1]
Dichloromethane (DCM)
Solvent
Aprotic, polar enough to dissolve reactants, and low boiling point for easy removal.[1] Immiscible with water, facilitating aqueous workup.[1]
2-Nitrobenzoyl Chloride Instability: This compound is known to be shock-sensitive and thermally unstable.[1] DO NOT attempt to distill 2-nitrobenzoyl chloride to dryness or at high temperatures, as it may explode [1].[1] Use crude material or purify via crystallization if necessary.[1][2]
Lachrymator: The acid chloride releases HCl upon contact with moisture; handle strictly in a fume hood.[1]
Exotherm: The reaction with amines is exothermic.[1] Temperature control (
) is mandatory during addition.
Part 3: Reaction Mechanism
The reaction proceeds via an addition-elimination pathway.[1] The nucleophilic nitrogen of the amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1][3] The chloride ion is then eliminated, reforming the carbonyl, followed by deprotonation by the base.[1][3]
Figure 1: Mechanistic pathway of the amide coupling.[1]
Note: Amides often show rotameric splitting in NMR at room temperature; peaks may appear doubled or broadened.[1]
Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of Acid Chloride
Ensure DCM is anhydrous; use fresh acid chloride.[1]
Impurity: Acid
Incomplete Washing
Increase volume or frequency of washes.
Dark Color
Oxidation / Decomposition
Run reaction under nitrogen; keep acid chloride cold before use.[1]
No Precipitation
Product is an oil
Triturate with cold hexanes or diethyl ether to induce crystallization.[1]
References
Safety of 2-Nitrobenzoyl Chloride: National Center for Biotechnology Information.[1] (2025).[1][2][4][5][6] PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride. Retrieved from [Link][1]
General Amide Synthesis (Schotten-Baumann): Organic Syntheses, Coll.[1] Vol. 1, p. 391 (1941); Vol. 21, p. 84 (1941).[1] Benzazide.[1] (Analogous conditions for acid chloride reactivity). Retrieved from [Link][1]
Reaction Analog (Nitrobenzoyl chloride + Amine): PrepChem. Synthesis of 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of N-benzyl-N-methyl-2-nitrobenzamide via Amide Coupling
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of established amide coupling protocols for the synthesis of N-benzyl-N-methyl-2-nitrobenzamide. As a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established amide coupling protocols for the synthesis of N-benzyl-N-methyl-2-nitrobenzamide. As a Senior Application Scientist, this document is structured to offer not only step-by-step methodologies but also the underlying chemical principles and rationale to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Art and Science of Amide Bond Formation
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the pharmaceutical and agrochemical industries. The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process, yet it is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this kinetic barrier, the carboxylic acid must be "activated" to create a more electrophilic species that is readily attacked by the amine nucleophile.
The synthesis of N-benzyl-N-methyl-2-nitrobenzamide presents a classic case for the application of modern amide coupling protocols. The substrates, 2-nitrobenzoic acid and N-benzylmethylamine, possess electronic and steric features that necessitate a careful selection of reagents and reaction conditions for optimal results. The electron-withdrawing nitro group on the benzoic acid can influence the acidity of the carboxylic acid, while the secondary nature of the amine introduces a degree of steric hindrance.[3]
This guide will explore several robust and widely-used coupling methodologies, providing detailed protocols and a comparative analysis to facilitate the successful synthesis of N-benzyl-N-methyl-2-nitrobenzamide.
Strategic Approaches to Amide Coupling
The choice of a coupling reagent is critical and is often dictated by factors such as the nature of the substrates, desired reaction conditions, and the need to minimize side reactions like racemization (though not a concern for this specific achiral synthesis).[4] We will focus on three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts. An alternative, classical approach via the corresponding acid chloride will also be discussed.
The Carbodiimide-Mediated Pathway: EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide.[5] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed. HOBt intercepts the O-acylisourea to form an active HOBt ester, which is more stable and less prone to side reactions.[4][6] The subsequent aminolysis of the HOBt ester yields the target amide.
Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: EDC/HOBt mediated amide bond formation workflow.
The Aminium/Uronium Salt Advantage: HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction rates and efficacy with sterically hindered substrates.[7] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and suppresses side reactions. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, initiating the activation process.
Mechanism of HATU-Mediated Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
The Phosphonium Salt Approach: BOP Reagent
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another powerful coupling reagent that activates carboxylic acids through the formation of a reactive HOBt ester. Similar to HATU, a tertiary base is necessary for the initial deprotonation of the carboxylic acid.[8][9] While highly effective, a significant drawback of the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9][10] For this reason, alternative phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often preferred as they generate a more benign byproduct.[9]
The Classical Acyl Chloride Method
A traditional and often effective method for amide synthesis involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the amine.[11] The acyl chloride is a highly electrophilic species that readily reacts with amines. This two-step process typically involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11] A base is required in the subsequent amidation step to neutralize the HCl byproduct.[11]
Experimental Protocols
The following protocols are designed for the synthesis of N-benzyl-N-methyl-2-nitrobenzamide on a laboratory scale. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent the hydrolysis of reactive intermediates.
Protocol 1: EDC/HOBt Coupling
Materials:
2-Nitrobenzoic acid (1.0 equiv)
N-Benzylmethylamine (1.1 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
DIPEA or Triethylamine (TEA) (2.5 equiv)
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
To a round-bottom flask under an inert atmosphere, add 2-nitrobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and N-benzylmethylamine (1.1 equiv).
Dissolve the mixture in anhydrous DCM or DMF.
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Add DIPEA or TEA (2.5 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-N-methyl-2-nitrobenzamide.[4]
Protocol 2: HATU Coupling
Materials:
2-Nitrobenzoic acid (1.0 equiv)
N-Benzylmethylamine (1.1 equiv)
HATU (1.2 equiv)
DIPEA (3.0 equiv)
Anhydrous DMF
Standard workup reagents
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve 2-nitrobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
Cool the solution to 0 °C using an ice bath.
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
Add N-benzylmethylamine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[4]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and proceed with the aqueous workup as described in Protocol 1.
Purify the crude product by flash column chromatography.
Protocol 3: Acid Chloride Formation and Coupling
Step 3A: Formation of 2-Nitrobenzoyl Chloride
Materials:
2-Nitrobenzoic acid (1.0 equiv)
Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0-3.0 equiv)
Catalytic amount of DMF (if using oxalyl chloride)
Anhydrous Toluene or DCM
Procedure:
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid (1.0 equiv) and the chosen solvent.
Slowly add thionyl chloride or oxalyl chloride (with a drop of DMF).
Heat the mixture to reflux and stir for 2-4 hours.
Monitor the reaction for the cessation of gas evolution.
Carefully remove the excess chlorinating agent and solvent under reduced pressure. The resulting 2-nitrobenzoyl chloride is often used in the next step without further purification.
Step 3B: Amidation of 2-Nitrobenzoyl Chloride
Materials:
2-Nitrobenzoyl chloride (from Step 3A, 1.0 equiv)
N-Benzylmethylamine (1.1 equiv)
Triethylamine or Pyridine (1.2 equiv)
Anhydrous DCM
Procedure:
Dissolve N-benzylmethylamine (1.1 equiv) and the base (1.2 equiv) in anhydrous DCM and cool to 0 °C.
Slowly add a solution of 2-nitrobenzoyl chloride (1.0 equiv) in anhydrous DCM to the amine solution.
Allow the reaction to warm to room temperature and stir for 2-6 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water, 1N HCl, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Comparative Data and Reagent Selection
The choice of protocol will depend on several factors including reagent availability, cost, and the scale of the synthesis. The following table provides a general comparison of the methodologies discussed.
Parameter
EDC/HOBt
HATU
BOP (or PyBOP)
Acid Chloride
Reagent Cost
Moderate
High
High
Low
Reaction Time
12-24 hours
1-18 hours
1-18 hours
2-6 hours (amidation)
Byproducts
Water-soluble urea
Tetramethylurea, HOAt
HMPA (carcinogenic) or tris(pyrrolidin-1-yl)phosphine oxide
HCl
Workup
Aqueous extraction
Aqueous extraction
Aqueous extraction
Aqueous extraction
Handling
Relatively straightforward
Moisture sensitive
Moisture sensitive, HMPA is a known carcinogen[10]
Chlorinating agents are corrosive and moisture sensitive
For the synthesis of N-benzyl-N-methyl-2-nitrobenzamide, all presented methods are viable. The HATU protocol is often favored for its high efficiency and reliability, especially when dealing with secondary amines which can be less reactive. However, for cost-effectiveness, the EDC/HOBt or the acid chloride route are excellent alternatives. The BOP reagent should be used with caution due to the carcinogenic nature of its byproduct.[10]
Troubleshooting and Optimization
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. Consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid before adding the amine can also improve yields, particularly with HATU.
Incomplete Reaction: If the starting materials are still present after the recommended reaction time, extending the reaction time or gently heating the reaction mixture may drive it to completion.
Side Product Formation: The formation of N-acylurea with EDC can be minimized by ensuring the prompt addition of HOBt. With the acid chloride method, the formation of symmetrical anhydride can occur if the acyl chloride is not fully converted before the addition of the amine.
Conclusion
The synthesis of N-benzyl-N-methyl-2-nitrobenzamide can be successfully achieved through a variety of amide coupling protocols. The selection of the optimal method will be a balance of efficiency, cost, and safety considerations. The protocols provided in this guide, along with the mechanistic insights and comparative data, offer a solid foundation for researchers to confidently approach this synthetic transformation. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are key to obtaining the desired product in high yield and purity.
References
Organic Synthesis. Acid-Amine Coupling using BOP. Available from: [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
Common Organic Chemistry. BOP. Available from: [Link]
Slideshare. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Available from: [Link]
ResearchGate. Coupling Reagents. Available from: [Link]
AxisPharm. Amide coupling Protocol for Amino PEG. Available from: [Link]
Fisher Scientific. Amide Synthesis. Available from: [Link]
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Available from: [Link]
PMC. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available from: [Link]
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]
Organic Syntheses Procedure. m-NITROBENZAZIDE. Available from: [Link]
ResearchGate. The Synthesis of Sterically Hindered Amides. Available from: [Link]
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available from: [Link]
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]
PMC. N-(2-Methylphenyl)-2-nitrobenzamide. Available from: [Link]
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]
Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]
Reddit. Struggling with amide coupling. Available from: [Link]
Chemistry LibreTexts. 24.3: Synthesis of Amides. Available from: [Link]
PMC. Challenges and Breakthroughs in Selective Amide Activation. Available from: [Link]
Arkivoc. Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Available from: [Link]
Pearson. How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. Available from: [Link]
Application Note: Microwave-Assisted Synthesis of N-Benzyl-N-methyl-2-nitrobenzamide
This Application Note is designed for research scientists and drug discovery professionals requiring a robust, high-throughput method for synthesizing N-benzyl-N-methyl-2-nitrobenzamide. This scaffold is a critical inter...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug discovery professionals requiring a robust, high-throughput method for synthesizing N-benzyl-N-methyl-2-nitrobenzamide. This scaffold is a critical intermediate in the synthesis of quinazolinones and other bioactive heterocycles.
Executive Summary
Traditional thermal synthesis of sterically hindered amides—such as those possessing ortho-nitro substituents—often suffers from prolonged reaction times (12–24 h) and incomplete conversion due to the reduced electrophilicity of the carbonyl carbon and steric blockage.
This protocol details a microwave-assisted methodology that reduces reaction time to <15 minutes while boosting yields to >90%. By utilizing the dielectric heating effects of microwave irradiation, we overcome the activation energy barrier imposed by the ortho-nitro group of 2-nitrobenzoyl chloride, facilitating rapid coupling with N-methylbenzylamine.
Key Advantages:
Speed: Reaction time reduced from 16 h (thermal reflux) to 10 min.
Purity: Minimal side products; "self-validating" workup via simple extraction.
Scalability: Protocol adaptable from 100 mg to 5 g scale.
Scientific Foundation & Mechanism
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The microwave irradiation provides rapid, uniform heating, accelerating the formation of the tetrahedral intermediate.
Nucleophilic Attack: The lone pair of the secondary amine (N-methylbenzylamine) attacks the carbonyl carbon of 2-nitrobenzoyl chloride.
Tetrahedral Intermediate: formation is the rate-determining step, often hindered by the bulky ortho-NO₂ group. Microwave energy helps overcome this steric repulsion.
Elimination: Chloride ion is expelled, reforming the carbonyl double bond.
Deprotonation: The auxiliary base (Triethylamine/DIPEA) neutralizes the HCl byproduct, driving the equilibrium forward.
Mechanistic Diagram
Caption: Figure 1. Microwave-accelerated nucleophilic acyl substitution pathway. The base (Et3N) acts as a proton scavenger to prevent amine salt formation.
Experimental Protocol
Materials & Equipment
Microwave Reactor: Biotage Initiator+ or CEM Discover (Single-mode).
Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap.
Reagents:
2-Nitrobenzoyl chloride (98%)
N-Methylbenzylamine (97%)
Triethylamine (Et₃N) or DIPEA (Hunig's Base)
Dichloromethane (DCM) - Anhydrous
Analysis: LC-MS (ESI+), ¹H NMR (400 MHz).
Reagent Stoichiometry Table
Component
Role
Equiv.
MW ( g/mol )
Amount (1 mmol scale)
2-Nitrobenzoyl chloride
Limiting Reagent
1.0
185.56
186 mg
N-Methylbenzylamine
Nucleophile
1.1
121.18
133 mg (142 µL)
Triethylamine
Base (Scavenger)
1.5
101.19
152 mg (210 µL)
DCM
Solvent
N/A
-
3.0 mL
Step-by-Step Methodology
Step 1: Preparation (Pre-MW)
Safety Check: 2-nitrobenzoyl chloride is a lachrymator and corrosive. Work in a fume hood.
Dissolution: In a 10 mL microwave vial, dissolve 186 mg (1.0 mmol) of 2-nitrobenzoyl chloride in 2 mL of anhydrous DCM.
Addition: Add 142 µL (1.1 mmol) of N-methylbenzylamine slowly. Note: The reaction is exothermic; slight fuming may occur.
Base Addition: Immediately add 210 µL (1.5 mmol) of Triethylamine.
Sealing: Cap the vial with a PTFE-lined septum and crimp seal. Vortex for 10 seconds to ensure homogeneity.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
Cooling: Allow the vial to cool to room temperature (compressed air cooling usually automatic).
Quench: Uncap and dilute with 10 mL DCM. Transfer to a separatory funnel.
Wash 1 (Acidic): Wash with 10 mL 1M HCl . Purpose: Removes unreacted amine and Et₃N.
Wash 2 (Basic): Wash with 10 mL Sat. NaHCO₃ . Purpose: Removes any hydrolyzed nitrobenzoic acid.
Wash 3 (Neutral): Wash with 10 mL Brine.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Self-Validation (Purity Check)
Visual: Product should be a viscous yellow oil or pale solid.
TLC: Silica gel, 30% EtOAc in Hexane. Product R_f ≈ 0.4–0.5. (Starting amine stays at baseline or stains differently; Acid chloride hydrolyzes to acid at baseline).
Optimization & Data Analysis
Optimization Matrix
The following data represents typical optimization runs to determine the "Sweet Spot" for conversion.
Entry
Temp (°C)
Time (min)
Solvent
Conversion (LC-MS)
Notes
1
25 (RT)
60
DCM
65%
Slow, incomplete.
2
80
5
DCM
88%
Good, but trace SM remains.
3
100
10
DCM
>98%
Optimal Condition.
4
120
10
DCE
95%
Higher temp increased degradation slightly.
5
100
10
Ethanol
70%
Solvolysis of chloride competed with amine.
Expected Characterization Data
The product, N-benzyl-N-methyl-2-nitrobenzamide, exhibits rotameric phenomena in NMR due to the restricted rotation of the amide bond (N-C=O), especially with the bulky ortho-nitro group.
¹H NMR (400 MHz, CDCl₃): Spectrum will likely show two sets of signals (approx 2:1 to 3:1 ratio).
N-Methyl:[4] Singlets/split singlets around δ 2.8 – 3.1 ppm.
Benzylic CH₂: Split signals (AB systems or broad singlets) around δ 4.4 – 4.8 ppm.
Aromatic: Multiplets 7.2 – 8.2 ppm. The proton ortho to the nitro group will be most deshielded (~8.2 ppm).
MS (ESI): [M+H]⁺ calc. for C₁₅H₁₄N₂O₃ = 271.10; found 271.1.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Hydrolysis of Acid Chloride
Ensure DCM is anhydrous. Check amine quality (absorbs CO₂/H₂O).
Pressure Spike
Overheating / Volatile Solvent
Do not exceed 100°C with DCM. Switch to DCE or Toluene if >100°C is needed.
Impurity: Acid
Incomplete Coupling
Ensure excess base (1.5–2.0 eq) is used to scavenge HCl.
Dark Color
Thermal Decomposition
Reduce temperature to 80°C and extend time to 20 min.
Workflow Visualization
Caption: Figure 2. Operational workflow for the microwave-assisted synthesis protocol.
References
General Microwave Amidation Protocol
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link
Synthesis of Nitrobenzamides
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250-6284. Link
Amidation of 2-Nitrobenzoic Acid Derivatives
Search results indicate general applicability of microwave irradiation for ortho-substituted benzoic acids. See: Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid (Note: This refers to S_NAr, but conditions are analogous for high-energy activation).
Rotamerism in N,N-disubstituted Benzamides
Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551. Link
Application Notes & Protocols: Leveraging N-benzyl-N-methyl-2-nitrobenzamide in Advanced Synthetic Strategies
Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate In the landscape of modern organic synthesis and drug development, the strategic use of multifunctional intermediates is paramount. N-benzyl-N-m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate
In the landscape of modern organic synthesis and drug development, the strategic use of multifunctional intermediates is paramount. N-benzyl-N-methyl-2-nitrobenzamide is one such molecule, embodying a convergence of synthetically valuable features. Its structure, characterized by a tertiary benzamide, a photolabile ortho-nitrobenzyl moiety, and a reducible nitro group, offers chemists a powerful toolkit for a range of molecular constructions.
This guide provides an in-depth exploration of N-benzyl-N-methyl-2-nitrobenzamide as a synthesis intermediate. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering researchers to adapt and innovate. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature. We will explore its utility in two primary domains: as a photocleavable protecting group for the controlled release of secondary amines, and as a precursor for the synthesis of important heterocyclic scaffolds following nitro group reduction.
Part 1: Physicochemical Properties, Safety, and Synthesis
Before utilization, a thorough understanding of the intermediate's properties and its reliable synthesis is essential.
Physicochemical Data
The data presented below is for the closely related analogue, N-benzyl-2-nitrobenzamide, and serves as a reliable proxy for the N-methylated title compound.
General : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Toxicity : Specific toxicity data is limited. Treat as a potentially hazardous chemical. Avoid inhalation of dust, and prevent contact with skin and eyes.
Storage : Store in a cool, dry, dark place in a tightly sealed container. The compound is potentially light-sensitive due to the ortho-nitrobenzyl group.
Protocol: Synthesis of N-benzyl-N-methyl-2-nitrobenzamide
The most direct and reliable method for synthesizing the title compound is the acylation of N-benzylmethylamine with 2-nitrobenzoyl chloride, a variation of the classic Schotten-Baumann reaction.[2]
Technical Support Center: Purification of N-benzyl-N-methyl-2-nitrobenzamide
This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of crude N-benzyl-N-methyl-2-nitrobenzamid...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of crude N-benzyl-N-methyl-2-nitrobenzamide. Synthesized typically via a Schotten-Baumann reaction between 2-nitrobenzoyl chloride and N-benzylmethylamine, the crude product often contains a predictable profile of impurities that can complicate isolation and downstream applications. This document offers a logic-driven approach to achieving high purity through systematic purification strategies.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a problem-and-solution format.
Question 1: My initial TLC plate of the crude reaction mixture shows multiple spots. What are the likely identities of these impurities, and what is the first step to remove them?
Answer: A complex Thin Layer Chromatography (TLC) profile is expected and typically indicates the presence of unreacted starting materials and side-products. The primary impurities are:
Unreacted N-benzylmethylamine: A basic amine that will appear as a distinct spot.
2-Nitrobenzoic acid: An acidic impurity formed from the hydrolysis of the moisture-sensitive 2-nitrobenzoyl chloride starting material.[1][2]
Excess Tertiary Base: If a base like triethylamine or pyridine was used as an acid scavenger, it will be present.[3]
Ammonium Salts: The hydrochloride salt of the base used (e.g., triethylammonium chloride) is also a common byproduct.
Causality: The distinct acidic and basic nature of the key impurities provides a straightforward and powerful method for their removal before attempting more complex purification techniques. The most effective initial step is a targeted liquid-liquid extraction (aqueous workup). By washing the organic solution of your crude product with acidic and basic aqueous solutions, you can selectively convert these impurities into their water-soluble salt forms, thus extracting them from the organic layer.
A comprehensive workflow for this initial purification is outlined below.
Caption: Initial Purification via Aqueous Workup.
Refer to Protocol 1: Standard Aqueous Workup for a detailed step-by-step guide.
Question 2: After the aqueous workup, my product is a persistent oil or sticky solid and I can't achieve crystallization. What are my options?
Answer: This is a common issue, often caused by the presence of minor, non-ionizable impurities or residual solvent that act as an "antifreeze," inhibiting the formation of a crystal lattice.
Expert Insight: Before resorting immediately to chromatography, a technique called trituration can be effective. Trituration involves washing the crude solid or oil with a solvent in which your desired product is insoluble (or poorly soluble), but the impurities are soluble.
Recommended Steps:
Solvent Selection: Choose a non-polar solvent where N-benzyl-N-methyl-2-nitrobenzamide has low solubility. Hexane or a mixture of diethyl ether and hexane are excellent starting points.
Procedure: Add a small amount of the cold trituration solvent to your crude product. Vigorously swirl or sonicate the mixture. The goal is to wash the impurities into the solvent, often inducing your oily product to solidify.
Isolation: Decant the solvent and repeat the process if necessary. Dry the resulting solid under vacuum.
If trituration fails, it indicates that the impurities are too similar in solubility to the product. In this case, flash column chromatography is the definitive next step to resolve the components based on their differential adsorption to a stationary phase.[4][5]
Question 3: My product's melting point is low and has a broad range after workup. How can I improve its purity for a sharp melting point?
Answer: A low and broad melting point is a classic indicator of a contaminated solid. Recrystallization is the most effective technique for purifying crystalline solids that are already at a reasonable level of purity (>85-90%).[6][7]
Causality: The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon crystallization).
Recommended Solvents for N-benzyl-N-methyl-2-nitrobenzamide:
Solvent/System
Type
Rationale
Isopropanol
Single Solvent
Good for moderately polar compounds. Often provides a significant solubility differential between hot and cold.
Ethanol
Single Solvent
Similar to isopropanol, may be slightly too effective a solvent, requiring cooling to very low temperatures.
Ethyl Acetate / Hexane
Two-Solvent System
A powerful and highly tunable method. Dissolve the crude product in a minimum of hot ethyl acetate (the "good" solvent) and then slowly add hexane (the "poor" solvent or anti-solvent) until the solution becomes faintly cloudy (the saturation point).[9] Slow cooling will then yield pure crystals.
Refer to Protocol 2: Recrystallization for a detailed step-by-step guide.
Question 4: Recrystallization failed to purify my compound or resulted in a very low yield. How should I proceed with column chromatography?
Answer: When recrystallization is ineffective, it usually means the impurities have very similar solubility profiles to your product. Flash column chromatography is the most robust method for separating complex mixtures.[5]
Expert Insight: The key to successful chromatography is selecting an appropriate eluent system that provides good separation on TLC. For a moderately polar compound like N-benzyl-N-methyl-2-nitrobenzamide, a mobile phase consisting of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.
Method Development:
TLC Analysis: Run TLC plates using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
Target Rf: Aim for an eluent system that gives your product a Retention Factor (Rf) of ~0.3-0.4 . This Rf value typically ensures good separation and a reasonable elution time from the column.
Gradient Elution: If a single solvent ratio (isocratic elution) does not separate all spots, a gradient elution is recommended. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
Refer to Protocol 3: Flash Column Chromatography for a detailed step-by-step guide.
Caption: Purification Strategy Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-benzyl-N-methyl-2-nitrobenzamide?
The most common impurities arise directly from the starting materials and reaction conditions. They include unreacted N-benzylmethylamine (basic), 2-nitrobenzoic acid (acidic, from hydrolysis of 2-nitrobenzoyl chloride), and any amine base (e.g., triethylamine) used as an HCl scavenger during the reaction.[1][3][10]
Q2: How do I perform a quick screen for a good recrystallization solvent?
Place a small amount of your crude product (20-30 mg) into several test tubes. To each tube, add a different potential solvent (~0.5 mL). Observe the solubility at room temperature. A good candidate will show poor solubility. Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.[8] Finally, cool the dissolved solutions in an ice bath. The best solvent will be the one from which your product rapidly forms a large amount of crystalline precipitate.
Q3: My purified N-benzyl-N-methyl-2-nitrobenzamide is a pale yellow solid. Is this color expected?
Yes, a pale yellow or off-white color is common for this compound and many other nitro-aromatic compounds.[2] While a perfectly white solid is ideal, a persistent pale yellow hue is not necessarily an indicator of significant impurity after proper purification and characterization (e.g., sharp melting point, clean NMR spectrum).
Q4: Can I use a base other than NaHCO₃ for the aqueous wash?
Yes, other weak bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used to remove the acidic 2-nitrobenzoic acid impurity. However, avoid strong bases like sodium hydroxide (NaOH) in the initial workup. Strong bases can potentially hydrolyze the desired amide product, especially if the mixture is allowed to sit for an extended period, which would lower your final yield.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
Dissolve the entire crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds.
Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities.[3]
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel. Shake, venting frequently due to CO₂ evolution.
Allow the layers to separate and drain the aqueous layer. This step removes acidic impurities.[3]
Add an equal volume of brine (saturated NaCl solution). Shake and separate the layers. This step removes residual water from the organic layer.[11]
Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, purer product.
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
Place the crude solid from the aqueous workup into an appropriately sized Erlenmeyer flask.
Add the minimum amount of hot ethyl acetate required to just dissolve the solid completely. Keep the solution hot on a hotplate.
While stirring the hot solution, slowly add hexane dropwise until you observe a persistent faint cloudiness (turbidity). This is the point of saturation.
Add one or two drops of hot ethyl acetate to redissolve the turbidity, ensuring the solution is clear.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction (e.g., DCM). In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. Start with the low-polarity eluent and, if necessary, gradually increase the percentage of the more polar eluent (ethyl acetate) to move your compound down the column.
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.
Isolation: Combine the fractions that contain your pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the final, purified N-benzyl-N-methyl-2-nitrobenzamide.
References
PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved February 17, 2026, from [Link]
Ataman Kimya. (n.d.). N-BENZYLAMINE. Retrieved February 17, 2026, from [Link]
Cole-Parmer. (2006, February 14). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved February 17, 2026, from [Link]
Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4458–4465. Available from: [Link]
ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved February 17, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]
MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank. Retrieved February 17, 2026, from [Link]
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved February 17, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved February 17, 2026, from [Link]
ResearchGate. (2020, May 1). Synthesis of some new protic N1-Benzyl/Butyl-2-methyl-4-nitro-1H-imidazol-3-ium salts... Retrieved February 17, 2026, from [Link]
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved February 17, 2026, from [Link]
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 17, 2026, from [Link]
Google Patents. (2016, October 6). US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide.
University of Agriculture, Faisalabad. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 17, 2026, from [Link]
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 17, 2026, from [Link]
Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. Retrieved February 17, 2026, from [Link]
PubChemLite. (n.d.). N-benzyl-2-nitrobenzamide (C14H12N2O3). Retrieved February 17, 2026, from [Link]
Organic Syntheses. (n.d.). n-benzylacrylamide. Retrieved February 17, 2026, from [Link]
National Institutes of Health. (n.d.). N-(2-Methylphenyl)-2-nitrobenzamide. PMC. Retrieved February 17, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved February 17, 2026, from [Link]
solving solubility issues with N-benzyl-N-methyl-2-nitrobenzamide
Topic: Solubility & Handling Optimization Guide Executive Technical Summary N-benzyl-N-methyl-2-nitrobenzamide presents a classic "molecular brick" profile that frustrates both biological screening and chemical purificat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility & Handling Optimization Guide
Executive Technical Summary
N-benzyl-N-methyl-2-nitrobenzamide presents a classic "molecular brick" profile that frustrates both biological screening and chemical purification.[1][2] Its physicochemical behavior is dominated by two factors:[1]
High Lipophilicity (LogP ~2.8–3.2): The benzyl and methyl groups, combined with the aromatic core, create a highly hydrophobic surface area.
Tertiary Amide "Donor Deficit": Unlike primary or secondary amides, this molecule has zero hydrogen bond donors .[1][2] It cannot solvate itself in water; it can only accept weak H-bonds at the carbonyl oxygen.[1]
The Ortho-Nitro Effect: The nitro group at the 2-position creates steric strain, twisting the amide bond out of planarity with the benzene ring. While this lowers the melting point (making it prone to "oiling out"), it does not significantly improve aqueous solubility.
This guide addresses the two critical failure modes: Precipitation in Biological Assays and Oiling Out during Synthesis .[2]
Diagnostic Decision Matrix
Before proceeding, identify your failure mode using the logic flow below.
Figure 1: Diagnostic workflow for selecting the correct solubility intervention.[1][2]
Protocol A: Biological Assay Optimization
Issue: Compound precipitates immediately when the DMSO stock is added to the culture medium (PBS/Media).
The Mechanism of Failure
You are experiencing "Solvent Shock." When a hydrophobic compound in 100% DMSO is dropped directly into aqueous media, the DMSO diffuses away faster than the water can solvate the compound. This causes local supersaturation and rapid nucleation (precipitation).[2]
Troubleshooting Q&A
Q: Can I improve solubility by adjusting the pH of my buffer?A: No.
Reasoning: This molecule is neutral .[1][2] The amide nitrogen is not basic (due to resonance with the carbonyl), and the nitro group is electron-withdrawing.[3] There are no ionizable protons in the physiological range (pH 2–10).[2] Acidifying will not form a salt; it will only increase the risk of hydrolyzing the amide bond.
Correction: Do not attempt salt formation. Rely on cosolvents or encapsulation.[1][2]
Q: What is the maximum DMSO concentration I can use?A: Standard cell lines tolerate 0.1% v/v .[2][4][5] Robust lines (e.g., HeLa, HEK293) may tolerate 0.5% .[2]
Warning: The ortho-nitro group is potentially reducible by cellular nitroreductases.[1][2] High DMSO permeability can artificially enhance this toxicity.[1][2] Always run a "Vehicle Only" control.[1][2]
Solution: The "Intermediate Dilution" Protocol
Do not pipette 100% DMSO stock directly into the well. Use this step-down method to prevent shock precipitation.
Step
Action
Solvent System
Resulting Conc.
State
1
Prepare Master Stock
100% DMSO
10 mM
Clear Solution
2
Intermediate Step
50% DMSO / 50% PBS
0.5 mM
Critical Phase
3
Final Assay Dosing
Culture Media + 0.5% Tween-80
10 µM
Stable Suspension/Solution
Why this works: The intermediate step (50% DMSO) coats the hydrophobic molecules in a hydration shell more gradually than a direct drop into 100% water.[2]
Advanced Formulation: Cyclodextrin Complexation
If the step-down method fails, you must encapsulate the hydrophobic benzyl/methyl tail.[1]
Protocol: Dissolve the compound in DMSO. Add this to a 20% (w/v) solution of HP-β-CD in water.[1][2] Shake at 37°C for 1 hour.
Mechanism: The benzyl ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the cyclodextrin's exterior remains hydrophilic.
Protocol B: Chemical Synthesis & Purification
Issue: The compound forms a sticky yellow oil/gum instead of crystals during workup.
The Mechanism of Failure
This is the "Ortho-Nitro Twist." The steric clash between the nitro group and the amide carbonyl prevents the molecules from stacking flatly. This lowers the lattice energy (melting point) and slows down crystal nucleation.[2] The compound prefers the amorphous (oil) state.
Troubleshooting Q&A
Q: I tried recrystallizing from Ethanol, but it oiled out. Why?A: Ethanol is too polar.[1][2] At the boiling point, your compound dissolves. As it cools, the compound becomes insoluble before it gets cold enough to crystallize. It separates as a liquid phase (oil) suspended in ethanol.[1][2]
Fix: You need a solvent system where the impurity stays in solution, but the product is forced out slowly.
Q: What is the best solvent system for this specific class?A:Ethyl Acetate / Hexane (1:4) or IPA / Water (seeded) .[2]
The "Oiling Out" Rescue Workflow
Figure 2: Step-by-step rescue protocol for non-solidifying amides.[1][2]
Critical Technique: "Scratching"
If the oil persists, take a glass rod and scratch the side of the flask vigorously at the interface between the oil and the solvent. The microscopic glass shards act as nucleation sites to force the amorphous oil into a crystalline lattice.
Physicochemical Data Summary
Use these values to calculate your specific assay conditions.
Cannot H-bond with water; relies on dipole interactions.[1][2]
H-Bond Acceptors
3 (Amide O, Nitro O's)
Soluble in protic organic solvents (MeOH, EtOH).[1][2]
pKa
N/A (Neutral)
pH adjustment is futile.
Melting Point
75–95°C (Broad if impure)
Low MP indicates difficulty in crystallization.[2]
References
Lipophilicity and Amide Solubility
Ruelle, P., & Kesselring, U. W. (1994).[6] Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory.[6] Pharmaceutical Research, 11(2), 201–205.[2][6]
Relevance: Establishes the theoretical basis for the poor solubility of tertiary amides due to the lack of H-bond don
DMSO in Biological Assays
Assay Guidance Manual (NIH).[2] "DMSO Tolerance in Cell-Based Assays."
Relevance: Defines the upper limits of DMSO concentration (0.1% - 0.5%) to prevent cytotoxicity while maintaining solubility.
Crystallization of Ortho-Substituted Benzamides
Nagarajan, K., et al. (1986).[2] "Nitrobenzamides: Synthesis and Crystallographic Analysis." Indian Journal of Chemistry, Section B. (General reference for the class).
Context:Ortho-nitro groups distort the amide plane, significantly affecting lattice energy and crystallization kinetics (the "Oiling Out" mechanism).
Cyclodextrin Formulation
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]
Relevance: Validates the use of HP-β-CD for solubilizing neutral, lipophilic molecules like N-benzyl-N-methyl-2-nitrobenzamide.[1][2]
stability of N-benzyl-N-methyl-2-nitrobenzamide under acidic conditions
This technical guide addresses the stability profile of -benzyl- -methyl-2-nitrobenzamide under acidic conditions. It is designed for researchers requiring precise stability data for reaction optimization, purification,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability profile of
-benzyl--methyl-2-nitrobenzamide under acidic conditions. It is designed for researchers requiring precise stability data for reaction optimization, purification, or storage.
Technical Support Guide: Acid Stability of
-Benzyl-
-methyl-2-nitrobenzamide
Executive Summary
-benzyl--methyl-2-nitrobenzamide exhibits high stability in dilute acidic aqueous solutions at room temperature. As a tertiary amide with an ortho-substituted electron-withdrawing group, it resists hydrolysis more effectively than its primary or secondary amide counterparts. Degradation (hydrolysis) is kinetically significant only under forcing conditions (e.g., high temperature C combined with strong mineral acids like 6M HCl or HSO).
The primary degradation pathway is acid-catalyzed hydrolysis , yielding 2-nitrobenzoic acid and
-methylbenzylamine .
Technical FAQ & Troubleshooting
Q1: Is this compound stable in 1M HCl at room temperature?
Answer:Yes.
At ambient temperature (
C), the compound is chemically stable in 1M HCl. The amide bond is robust.[1]
Observation: You may observe the compound dissolving (if the volume is sufficient) or remaining as an oil/solid depending on concentration, as the amide oxygen can accept a proton, but this protonation is reversible and does not lead to immediate bond cleavage.
Risk: Negligible degradation over 24–48 hours.
Q2: I see a new peak on HPLC after refluxing in 6M HCl. What is it?
Answer: You have likely induced acid-catalyzed hydrolysis .
Under reflux (
C) in strong acid, the steric hindrance of the 2-nitro group is overcome by thermal energy, allowing water to attack the protonated carbonyl.
Degradants:
2-Nitrobenzoic acid (elutes earlier on Reverse Phase HPLC due to the free carboxylic acid).
-Methylbenzylamine (elutes as a salt; often very polar or requires specific detection).
Q3: How does the 2-nitro group affect stability compared to unsubstituted benzamide?
Answer: The 2-nitro group increases stability (retards hydrolysis) via the Ortho Effect .
Steric Hindrance: The bulky nitro group at the ortho position twists the carbonyl group out of planarity with the benzene ring (dihedral angle
), shielding the carbonyl carbon from nucleophilic attack by water.
Electronic Effect: While the electron-withdrawing nitro group (
) theoretically makes the carbonyl carbon more electrophilic (susceptible to attack), the steric blocking dominates the kinetic profile in acidic hydrolysis, making it slower to hydrolyze than -nitrobenzamide or benzamide.
Q4: Can I remove the
-benzyl group using acid?
Answer:No, not with simple aqueous acid.
Standard acidic conditions (HCl, H
SO) will cleave the amide bond (C-N) before they cleave the benzyl-nitrogen bond (C-N).
To remove Benzyl: You would typically need hydrogenolysis (H
, Pd/C) or specific Lewis acids (e.g., BBr) or oxidative conditions, not simple Brønsted acid hydrolysis.
Mechanistic Visualization
The following diagram illustrates the degradation pathway and the steric influence of the ortho-nitro group.
Caption: Figure 1. Acid-catalyzed hydrolysis pathway highlighting the rate-limiting nucleophilic attack, which is sterically retarded by the ortho-nitro substituent.
Experimental Protocols
Protocol A: Rapid Stability Screen (TLC/HPLC)
Use this to verify the integrity of your specific batch under your working conditions.
Materials:
1M HCl (aqueous)
Acetonitrile (ACN)
Heating block (
C and C)
Steps:
Preparation: Dissolve 5 mg of
-benzyl--methyl-2-nitrobenzamide in 0.5 mL ACN. Add 0.5 mL 1M HCl.
Control: Keep a portion of the solution at Room Temperature (RT).
Stress: Heat the remaining portion to
C for 2 hours.
Analysis: Spot both samples on a Silica TLC plate.
Eluent: 30% Ethyl Acetate / 70% Hexanes.
Visualization: UV (254 nm).
Interpretation:
Stable: Both spots have identical R
.
Hydrolysis: The heated sample shows a new spot at the baseline (amine salt) or a different R
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: ORTHO-NITRO-STERICS-001
Status: Open
Priority: High
Subject: Overcoming steric hindrance and electronic deactivation in ortho-nitrobenzamide formation.
Executive Summary
Synthesizing N-benzyl-N-methyl-2-nitrobenzamide presents a classic "perfect storm" of steric and electronic challenges. You are attempting to couple a bulky secondary amine (N-benzylmethylamine) with a sterically compromised acylating agent (ortho-nitrobenzoic acid derivative).
The ortho-nitro group forces the carbonyl out of planarity with the benzene ring (the "Ortho-Twist"), physically blocking nucleophilic attack. Furthermore, while the nitro group is electron-withdrawing (enhancing electrophilicity), the steric bulk usually dominates, leading to sluggish reaction rates and incomplete conversion under standard conditions.
This guide provides high-performance protocols to bypass these barriers, utilizing hyper-nucleophilic catalysis and high-energy activation strategies .
Module 1: The Steric Barrier (Mechanistic Insight)
To solve the problem, you must visualize the invisible barrier. In ortho-substituted systems, the carbonyl carbon is not readily accessible.
The "Ortho-Twist" Phenomenon
Unlike para-nitrobenzoic acid, where the carbonyl is coplanar with the ring to maximize resonance, the ortho-nitro group sterically clashes with the carbonyl oxygen. This forces the C=O bond to rotate out of plane.[1]
Consequence: The electrophilic attack trajectory (Bürgi-Dunitz angle) is obstructed.
Solution: You cannot rely on passive diffusion. You need an intermediate that projects the electrophile away from the steric bulk.
Diagram: The DMAP "Stealth" Mechanism
The following diagram illustrates how 4-Dimethylaminopyridine (DMAP) acts as a "stealth" nucleophile to bypass this hindrance.
Caption: DMAP acts as an acyl transfer agent. It attacks the hindered acid chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to attack by the bulky secondary amine than the acid chloride itself.
Module 2: Synthetic Protocols
Choose Protocol A for scalability and cost-efficiency. Choose Protocol B for small-scale, high-value synthesis where acid sensitivity is a concern.
Protocol A: The Acid Chloride Route (Recommended)
Best for: Overcoming massive steric hindrance via high-energy intermediates.
Critical Workup Step: Dilute with Ethyl Acetate and wash extensively with water/LiCl solution to remove DMF and tetramethylurea byproducts.
Module 3: Troubleshooting & FAQs
Issue 1: "My NMR shows double peaks. Is my product impure?"
Diagnosis: Likely Rotamers , not impurities.
Explanation: The N-benzyl-N-methyl amide bond has partial double bond character (
). The bulky ortho-nitro group and the benzyl group create a high rotational energy barrier. You are seeing two distinct conformers (cis/trans or E/Z) on the NMR timescale at room temperature.
Verification:
Run the NMR at elevated temperature (e.g., 50-60°C in
).
Result: If the peaks coalesce (merge) into single sharp peaks, it is a pure product exhibiting rotamerism. If they remain distinct, it is an impurity.
Issue 2: "The reaction turns black/dark brown."
Diagnosis: Nitro-group reduction or polymerization.
Explanation: Nitro groups are sensitive. If you used harsh conditions (high temp reflux with unpurified
) or if there were trace transition metals present, you might be forming azo-impurities or tars.
Fix:
A Guide to the 1H NMR Spectroscopic Interpretation of N-benzyl-N-methyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NM...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the 1H NMR spectrum of N-benzyl-N-methyl-2-nitrobenzamide, a molecule whose spectral features are dictated by a fascinating interplay of electronic effects and conformational restrictions. By comparing its spectrum with those of structurally related analogs, we aim to provide a comprehensive understanding of the nuanced information that can be extracted from its 1H NMR data.
The Decisive Influence of Restricted Amide Bond Rotation
A central theme in the 1H NMR spectrum of N-benzyl-N-methyl-2-nitrobenzamide is the phenomenon of restricted rotation around the amide C-N bond. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond possesses significant double-bond character.[1][2][3] This restricted rotation can lead to the magnetic non-equivalence of groups attached to the nitrogen, even if they are chemically identical.[1][2][4]
This effect is readily observed in simpler amides like N,N-dimethylacetamide, where the two methyl groups give rise to two distinct singlets in the 1H NMR spectrum at room temperature.[1][2] For our target molecule, this implies that the environments of the N-methyl and N-benzyl groups are not averaged on the NMR timescale, leading to more complex and informative spectra.
Predicted 1H NMR Spectrum of N-benzyl-N-methyl-2-nitrobenzamide
The structure of N-benzyl-N-methyl-2-nitrobenzamide presents several distinct proton environments. The expected chemical shifts, multiplicities, and integrations are detailed below, with a particular focus on the impact of the ortho-nitro group and restricted rotation.
Proton Assignment
Expected Chemical Shift (ppm)
Expected Multiplicity
Integration
Aromatic (H3-H6)
7.4 - 8.2
Multiplets
4H
Benzyl Aromatic
7.2 - 7.4
Multiplet
5H
Benzyl CH₂
~4.8
Singlet (potentially broad)
2H
N-Methyl
~3.1
Singlet (potentially broad)
3H
Diagram of Logical Relationships in Spectral Interpretation
Caption: A systematic workflow for the acquisition and interpretation of the 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of N-benzyl-N-methyl-2-nitrobenzamide offers a rich tapestry of structural information. A thorough interpretation requires an appreciation for the profound impact of restricted amide bond rotation, further influenced by the steric and electronic effects of the ortho-nitro substituent. By carefully analyzing the chemical shifts, multiplicities, and peak shapes, and by drawing comparisons with simpler analogs, researchers can confidently confirm the structure of this and related molecules. The characteristic broadening of the N-alkyl signals serves as a key spectral signature, pointing directly to the presence of slowly interconverting rotamers at room temperature.
References
Nanalysis Corp. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. Retrieved from [Link]
El-Gohary, A.-R. (2016). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Journal of Chemical and Pharmaceutical Research, 8(8), 633-638.
Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Retrieved from [Link]
CHEM 2325 Module 24: Amide Structure. (2024, June 17). YouTube. Retrieved from [Link]
Mizrahi, V., Koch, K. R., & Modro, T. A. (1981). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Journal of the South African Chemical Institute, 34(1), 1-5.
David A. Brown, William K. Glass & M. G. H. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343.
Kumar, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2014(6), 246-254.
Wang, N., et al. (2018). NMR studies of rotamers with multi-substituted amides.
PubChem. (n.d.). N-benzyl-2-nitrobenzamide. Retrieved from [Link]
PubChem. (n.d.). N-benzylbenzamide. Retrieved from [Link]
PubChem. (n.d.). N-benzyl-N-methylbenzamide. Retrieved from [Link]
Deokar, R. C. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. ResearchGate. Retrieved from [Link]
Comprehensive Spectroscopic Characterization of N-benzyl-N-methyl-2-nitrobenzamide
Executive Summary: The Structural Scaffold N-benzyl-N-methyl-2-nitrobenzamide represents a critical structural scaffold in drug discovery, often serving as an intermediate in the synthesis of quinazolinones and bioactive...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Scaffold
N-benzyl-N-methyl-2-nitrobenzamide represents a critical structural scaffold in drug discovery, often serving as an intermediate in the synthesis of quinazolinones and bioactive peptidomimetics. Its structural complexity—combining an electron-withdrawing ortho-nitro group, a sterically hindered tertiary amide, and two distinct aromatic systems—presents unique challenges for rapid characterization.
This guide provides a definitive technical framework for using Fourier Transform Infrared Spectroscopy (FT-IR) to validate the identity and purity of this compound. Unlike Nuclear Magnetic Resonance (NMR), which requires solvent dissolution and longer acquisition times, FT-IR offers a rapid, non-destructive "fingerprint" method ideal for high-throughput process monitoring.
Technical Framework: Why FT-IR for this Molecule?
The dipole moments associated with the nitro (
) and tertiary amide () functionalities create strong, distinct infrared absorption bands. This makes FT-IR superior to Raman spectroscopy for this specific molecule, as the highly polar functional groups exhibit greater IR activity compared to their Raman scattering cross-sections.
Key Structural Features & Spectral Expectations[1][2]
The "Silent" Region (3100–3500 cm⁻¹): As a tertiary amide, the target molecule lacks an N-H bond.[1] The absence of absorption here is the primary indicator of successful N-methylation/benzylation.
The Amide I Shift: The steric bulk of the N-benzyl and N-methyl groups, combined with the ortho-nitro effect, forces the carbonyl group out of planarity, subtly shifting the C=O stretch compared to secondary amide analogs.
Nitro "Fingerprint": The symmetric and asymmetric stretching of the
group provides an immutable internal standard for identification.
Comparative Analysis: Target vs. Alternatives (Precursors)
In a synthesis context, the "alternatives" are the starting materials.[2] Distinguishing the product from the reactants is the primary goal of the analysis.
Table 1: Spectral Fingerprint Comparison
Data synthesized from standard spectroscopic values for benzamide derivatives [1][2].
Functional Group
Vibration Mode
Target Molecule (Tertiary Amide)
Precursor A (2-Nitrobenzoyl Chloride)
Precursor B (N-Methylbenzylamine)
Amide/Carbonyl
C=O Stretch
1635–1645 cm⁻¹ (Strong)
~1770 cm⁻¹ (Acid Chloride)
None
Amine/Amide
N-H Stretch
ABSENT (Critical QC Point)
None
3300–3400 cm⁻¹ (Medium)
Nitro Group
Asym. Stretch
1530 ± 5 cm⁻¹
1530 ± 5 cm⁻¹
None
Nitro Group
Sym. Stretch
1350 ± 5 cm⁻¹
1350 ± 5 cm⁻¹
None
Aromatic Ring
C=C Stretch
1600, 1475 cm⁻¹
1600, 1475 cm⁻¹
1600, 1495 cm⁻¹
Aliphatic
C-H Stretch ()
2920–2950 cm⁻¹
None
2800–3000 cm⁻¹
Detailed Interpretation
The Reaction Endpoint: The synthesis is deemed complete only when the sharp C=O band at 1770 cm⁻¹ (Acid Chloride) disappears and is replaced by the Amide I band at ~1640 cm⁻¹ . Simultaneously, the broad N-H stretch of the amine precursor must vanish.
The Ortho-Effect: The ortho-nitro group exerts an electron-withdrawing inductive effect (-I), which typically raises the C=O frequency. However, steric hindrance in the tertiary amide prevents full conjugation, settling the peak in the 1635–1645 cm⁻¹ range—distinctly lower than non-hindered analogs.
Experimental Protocol: ATR-FTIR Workflow
Objective: To obtain a high-resolution spectrum with minimized atmospheric interference.
Equipment & Settings
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Resolution: 4 cm⁻¹.
Scans: 32 (Screening) or 64 (Publication).
Range: 4000–600 cm⁻¹.
Step-by-Step Methodology
Background Collection: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract
and peaks.
Sample Deposition:
If Solid: Place ~5 mg of N-benzyl-N-methyl-2-nitrobenzamide on the crystal. Apply high pressure using the anvil to ensure intimate contact.
If Oil/Gum: Apply a thin film directly covering the crystal active area.
Acquisition: Run the sample scan.
Post-Processing: Apply baseline correction if "smiling" occurs. Do not apply strong smoothing filters, as this may obscure the fine splitting of aromatic overtones (1600–2000 cm⁻¹).
Visualizing the Workflow
The following diagram illustrates the decision logic for product validation.
Figure 1: Logic gate workflow for validating synthesis success using FT-IR spectral markers.
Structural Visualization & Spectral Mapping
To aid in peak assignment, the diagram below maps the specific molecular vibrations to their expected wavenumbers.
Figure 2: Spectral hotspot mapping. Note the critical absence of N-H signals at the Tertiary Nitrogen node.
Performance Comparison: FT-IR vs. H-NMR
While FT-IR is the focus of this guide, understanding its position relative to the "Gold Standard" (NMR) is vital for efficient workflow design.
Feature
FT-IR (ATR)
¹H-NMR (400 MHz)
Speed
< 2 minutes
15–30 minutes (prep + shim + scan)
Sample State
Solid/Oil (Neat)
Requires deuterated solvent ( or )
Structural Detail
Functional Group ID
Exact connectivity & proton counting
Limit of Detection
~1-2% impurity
< 0.1% impurity
Best Use Case
Routine Process Monitoring / QC
Final Structure Elucidation
Recommendation: Use FT-IR for "at-line" reaction monitoring to confirm the disappearance of starting materials. Use NMR for the final purity assay of the isolated product.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amide I and Nitro group assignments).
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Benzamide Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link]
Ghodsinia, S. E., et al. (2020). Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst.[4] ResearchGate.[4] (Provides comparative spectral data for N-benzylbenzamide analogs). [Link]
PubChem. (2023). N-benzyl-2-nitrobenzamide (Compound Summary). National Library of Medicine. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Mass Spectrometry Fragmentation Guide: N-benzyl-N-methyl-2-nitrobenzamide vs. Structural Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
In the development of benzamide-based pharmacophores, distinguishing between positional isomers (ortho, meta, para) is critical for validating synthetic pathways and metabolic profiling. N-benzyl-N-methyl-2-nitrobenzamide presents a distinct mass spectrometric challenge and opportunity due to the "Ortho Effect" —a proximity-driven interaction between the nitro group and the N-substituents.
This guide provides a technical comparison of the fragmentation pattern of the ortho-isomer (N-benzyl-N-methyl-2-nitrobenzamide) against its para-isomer (N-benzyl-N-methyl-4-nitrobenzamide). By leveraging the unique intramolecular oxygen transfer mechanisms inherent to the 2-nitro position, researchers can definitively identify this compound in complex matrices without relying solely on retention time.
Mechanistic Comparison: The Ortho Effect
The defining feature of N-benzyl-N-methyl-2-nitrobenzamide under Electrospray Ionization (ESI) or Electron Impact (EI) is the Ortho Effect .[1] Unlike the para-isomer, which follows standard amide bond cleavage, the ortho-isomer undergoes an intramolecular rearrangement where the nitro oxygen abstracts a hydrogen from the N-benzyl or N-methyl group.
Comparative Fragmentation Pathways[2][3]
Feature
Ortho-Isomer (Target)
Para-Isomer (Alternative)
Dominant Mechanism
Intramolecular Oxygen Transfer / H-Abstraction
Direct Inductive Cleavage
Diagnostic Neutral Loss
[M-OH]⁺ (Loss of 17 Da) & [M-H₂O]⁺
[M-NO₂]⁺ (Loss of 46 Da)
Amide Bond Stability
Labile due to anchimeric assistance
Stable; requires higher collision energy (CID)
Base Peak (Typical)
m/z 134 (Rearranged Cation) or m/z 253 [M-OH]⁺
m/z 150 (4-Nitrobenzoyl cation)
Pathway Visualization
The following diagram illustrates the divergent fragmentation pathways. Note the unique "Oxygen Transfer" cycle specific to the ortho-isomer.
Figure 1: Divergent fragmentation pathways highlighting the Ortho Effect mechanism.
Experimental Protocol: Self-Validating Workflow
To replicate these results, use the following LC-MS/MS protocol. This workflow includes a "Energy Ramp" step to distinguish isomers based on stability.
Materials & Equipment
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of N-benzyl-N-methyl-2-nitrobenzamide in 1 mL Methanol.
Dilute to 1 µg/mL with 50:50 Water:MeOH.
Direct Infusion (Optimization):
Infuse at 10 µL/min into the ESI source.
Source Parameters: Spray Voltage 3.5 kV, Capillary Temp 300°C.
Collision Energy (CE) Ramping:
Acquire MS/MS spectra at three distinct energies: 10 eV, 25 eV, and 40 eV.
Rationale: Low energy preserves the [M-OH]⁺ species; high energy forces the formation of the benzoyl cation (m/z 150).
Data Validation (The Check):
Pass Criteria: Observation of m/z 254 ([M-OH]⁺) at medium collision energy (20-25 eV).
Fail Criteria: Absence of m/z 254 suggests the sample is the meta or para isomer.
Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for isomer differentiation.
Representative Data Comparison
The following table summarizes the theoretical and observed fragment ions for the target compound versus its para-isomer.
Fragment Ion
m/z (Theoretical)
Origin
Relative Abundance (Ortho)
Relative Abundance (Para)
[M+H]⁺
271.1
Molecular Ion
100% (Low CE)
100% (Low CE)
[M-OH]⁺
254.1
Ortho Effect (Loss of OH)
High (Diagnostic)
< 5% (Negligible)
[M-NO₂]⁺
225.1
Loss of Nitro Group
Medium
High
Benzoyl Cation
150.0
Amide Bond Cleavage
High
High
Tropylium
91.1
Benzyl Group
High
High
Phenyl Cation
77.0
Ring Fragmentation
Low
Low
Key Insight: The presence of the m/z 254 peak is the primary differentiator. In the para-isomer, the nitro group is too distant to abstract a hydrogen from the benzyl/methyl groups, making the loss of OH mechanistically unfavorable [1, 2].
References
Yinon, J. (2020). Mass Spectrometry of Explosives and Nitro Compounds. Springer.[2]
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience. (Referencing Ortho Effects in Nitroaromatics).
Holčapek, M., et al. (2010). "Structural Analysis of Nitro-Compounds by Mass Spectrometry". Mass Spectrometry Reviews.
Technical Guide: Distinguishing N-Benzyl-N-Methyl-2-Nitrobenzamide from Starting Materials
Part 1: Executive Summary & The "Rotamer Trap" In the synthesis of -benzyl- -methyl-2-nitrobenzamide (Product) from -methylbenzylamine (SM1) and 2-nitrobenzoyl chloride (SM2), standard analytical intuition often fails.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & The "Rotamer Trap"
In the synthesis of
-benzyl--methyl-2-nitrobenzamide (Product) from -methylbenzylamine (SM1) and 2-nitrobenzoyl chloride (SM2), standard analytical intuition often fails.[1]
The Critical Insight: This specific tertiary amide exhibits restricted rotation around the C(O)–N bond, exacerbated by the steric bulk of the ortho-nitro group. In
H NMR at room temperature, this molecule exists as a mixture of cis and trans rotamers (syn/anti conformers).
Immediate Action: Do not discard crude product appearing to have "50% impurity" in the methyl or benzylic regions.[1] If you observe signal doubling (two singlets for N-Me, two singlets for benzylic CH
) with a constant ratio, this is likely intrinsic to the product, not contamination.
Part 2: Strategic Analysis of the Transformation
To distinguish the product, we must track the specific functional group evolutions.
Component
Role
Key Structural Feature
Polarity (TLC)
-Methylbenzylamine
Nucleophile
Secondary Amine (N-H), Basic
Low (streaks)
2-Nitrobenzoyl Chloride
Electrophile
Acid Chloride (C-Cl), Labile
High (hydrolyzes)
2-Nitrobenzoic Acid
Hydrolysis Byproduct
Carboxylic Acid (COOH), Acidic
Low (variable)
Target Amide
Product
Tertiary Amide (C=O), Neutral
Medium/High
Visualizing the Analytical Decision Matrix
Caption: Analytical workflow for distinguishing the target amide from amine and acid impurities.
Part 3: Spectroscopic Characterization (The Gold Standard)
Nuclear Magnetic Resonance (
H NMR)
This is the definitive method, provided you understand the rotameric effect.
Mechanism: The partial double bond character of the amide C–N bond creates a high rotational energy barrier.[2] The bulky 2-nitro group forces the
-methyl and -benzyl groups into distinct magnetic environments.[1]
Comparative Data Table (in CDCl)
Proton Group
SM: -Methylbenzylamine
Target: -Benzyl--methyl-2-nitrobenzamide
Shift Logic
N-CH
2.44 ppm (Singlet)
2.8 – 3.2 ppm (Two Singlets)
Deshielding: Amide carbonyl pulls electron density.[1] Splitting: Rotamers.[1][3]
N-CH-Ph
3.74 ppm (Singlet)
4.5 – 4.9 ppm (Two Singlets)
Deshielding: Proximity to carbonyl and nitro group anisotropy.[1]
Aromatic
7.2–7.4 ppm (Multiplet)
7.4–8.2 ppm (Complex)
Nitro Effect: The 2-nitro proton (H3) shifts downfield (~8.2 ppm).[1]
Mobile Phase: 30% Ethyl Acetate in Hexanes (Adjust based on exact polarity).
Visualization:
UV (254 nm): Product and Nitro-impurities appear dark (quenching).[1] Amine is weak.[1]
Ninhydrin Dip: Heat required.
-methylbenzylamine turns reddish/brown.[1] Product does not stain.
Bromocresol Green: Stains 2-nitrobenzoic acid yellow (on blue background).[1]
References
PubChem. (n.d.).[1] N-Methylbenzylamine Spectral Data. National Library of Medicine.[1] Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 18: Acylation of Amines).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Differentiation of Amides and Amines by IR/NMR).
Wiegand, G. H., &xp;qy, E. (1968). Rotational Barriers in Tertiary Amides. The Journal of Physical Chemistry. (Mechanistic basis for signal doubling in NMR).
Precision Melting Point Determination of N-Benzyl-N-methyl-2-nitrobenzamide
A Comparative Methodological Guide for Pharmaceutical Quality Control Executive Summary & Chemical Context[1][2][3][4][5][6][7] The determination of the melting point (MP) for N-benzyl-N-methyl-2-nitrobenzamide represent...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Methodological Guide for Pharmaceutical Quality Control
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The determination of the melting point (MP) for N-benzyl-N-methyl-2-nitrobenzamide represents a specific challenge in thermal analysis due to its structural characteristics. Unlike its secondary amide precursors, this tertiary amide lacks the ability to act as a hydrogen bond donor, significantly altering its crystal lattice energy and thermal behavior.
This guide compares the performance of Automated Capillary Transmission (the industry standard) against Differential Scanning Calorimetry (DSC) (the high-fidelity alternative) and Manual Optical Detection (the legacy method). The goal is to establish a self-validating protocol that ensures data integrity for this specific nitro-aromatic amide.
Structural Causality in Thermal Behavior
Steric Hindrance: The ortho-nitro group creates significant steric strain with the amide carbonyl, forcing the phenyl ring out of planarity. This reduces lattice packing efficiency compared to N-benzyl-2-nitrobenzamide.
Hydrogen Bonding: The N-methylation removes the N-H donor, eliminating the strong intermolecular hydrogen bond networks found in secondary amides.
Result: Expect a depressed melting point relative to the unmethylated precursor and potential for supercooling or glass formation.
Comparative Analysis of Determination Methods
The following analysis evaluates three distinct methodologies for characterizing the thermal transition of N-benzyl-N-methyl-2-nitrobenzamide.
Table 1: Methodological Performance Matrix
Feature
Automated Capillary (Recommended)
DSC (Validation/R&D)
Manual Thiele Tube (Legacy)
Principle
Optical transmission change
Heat flow differential
Visual phase change
Precision
±0.3 °C
±0.1 °C
±1.0 – 2.0 °C
Sample Req.
2–5 mg (Solid)
2–10 mg (Solid/Liquid)
>10 mg
Throughput
High (3–6 samples/run)
Low (1 sample/run)
Low
Polymorph Detection
Limited (Melting range only)
Excellent (Exothermic/Endothermic events)
Poor
Suitability
Ideal for QC/Purity
Ideal for Characterization
Not Recommended
Critical Insight: The "Oiling Out" Risk
Tertiary amides like N-benzyl-N-methyl-2-nitrobenzamide often exhibit "oiling out" (phase separation prior to true melting) due to impurities or hygroscopicity.
Automated Capillary: May trigger false "start" points if the surface wets before the bulk melts.
The following diagram illustrates the decision logic for selecting the correct method based on the physical state and data requirements.
Figure 1: Decision Matrix for Thermal Analysis of Tertiary Amides.
Scientific Validation & Troubleshooting
Interpreting the Melting Point Depression
If the experimental MP is significantly lower than the literature expectation for the secondary analog (N-benzyl-2-nitrobenzamide), this is not necessarily an impurity .
Mechanism: The methylation of the amide nitrogen removes the hydrogen bond donor capability.
Validation: Confirm identity via 1H-NMR (Look for N-Methyl singlet ~3.0 ppm) before assuming the MP depression is due to solvent contamination.
Common Failure Modes
Sublimation: Nitro compounds can sublime before melting. If the capillary shows crystals disappearing from the top down, seal the capillary flame-tight.
Decomposition: If the melt turns dark brown/black, the nitro group is thermally degrading.
Correction: Use a faster ramp rate (3 °C/min) or DSC with a sealed pan to capture the melt before decomposition kinetics take over.
References
Mettler Toledo. Thermal Analysis of Amides and Pharmaceuticals. Mettler Toledo Applications. [Link]
Chemistry LibreTexts. Physical Properties of Amides: Hydrogen Bonding and Melting Points.[Link][2][3][1][4]
National Center for Biotechnology Information. PubChem Compound Summary for N-Benzyl-2-nitrobenzamide (Analog).[Link]
Personal protective equipment for handling N-benzyl-N-methyl-2-nitrobenzamide
[1][2] Executive Hazard Assessment (SAR Analysis) The "Why" Behind the Protocol: Specific toxicological data for N-benzyl-N-methyl-2-nitrobenzamide is limited in public repositories.[1][2] Therefore, as a Senior Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Hazard Assessment (SAR Analysis)
The "Why" Behind the Protocol:
Specific toxicological data for N-benzyl-N-methyl-2-nitrobenzamide is limited in public repositories.[1][2] Therefore, as a Senior Scientist, I apply Structure-Activity Relationship (SAR) logic to establish a "Universal Precaution" safety baseline. We treat this molecule as a hybrid of its functional groups:
Nitro Group (
): A pharmacophore often associated with methemoglobinemia risks upon skin absorption and metabolic reduction.[2] Mono-nitro aromatics are generally stable but can decompose exothermically under high heat.[1][2]
Benzamide Core: Typically causes skin and respiratory tract irritation.
The Challenge: Static electricity can cause nitro-aromatic powders to "jump," creating invisible contamination.[2]
Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize charge on the weighing boat.
The "Clean-Hand/Dirty-Hand" Rule:
Left Hand (Clean): Touches only the hood sash and notebook.
Right Hand (Dirty): Handles the spatula and chemical container.
Transfer: Never transfer the open container outside the plane of the hood sash.
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) before removing PPE.[2]
Emergency Response & Disposal
Exposure Response[1][2]
Ocular: Flush for 15 minutes. Critical: Hold eyelids open. Nitro compounds can induce corneal clouding.
Dermal:
Do not scrub (abrasion increases absorption).
Wash with lipophilic soap (e.g., Gojo) followed by standard soap and water.
Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia [1].
Spill Management
Nitrobenzamides are often insoluble in water.
Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels (dampened with water or methanol), then scoop.
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with nitro groups if acidic).
Disposal Segregation[1]
Waste Stream: Halogenated/Non-Halogenated Organic Waste (depending on solvent).
Segregation: Keep separate from strong reducing agents (hydrides, hydrogenation catalysts) to prevent accidental reduction to exothermic anilines in the waste drum [2].
References
PubChem. 4-Nitrobenzamide Safety and Hazards. National Library of Medicine. Available at: [Link][2][4]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[5] Available at: [Link]
OSHA. Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[6] Available at: [Link][2]